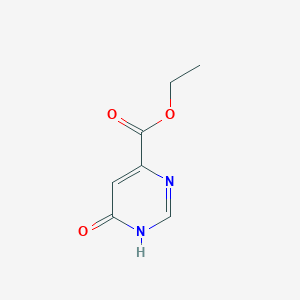

Ethyl 6-hydroxypyrimidine-4-carboxylate

Description

Historical Context and Development of Pyrimidine Chemistry

The foundation of pyrimidine chemistry traces back to 1818 when Brugnatelli first isolated alloxan, a pyrimidine derivative, through the oxidation of uric acid with nitric acid. This landmark discovery marked the beginning of systematic investigations into pyrimidine-containing compounds, although the structural understanding and synthetic capabilities remained limited for several decades. The early 19th century witnessed growing interest in these nitrogen-containing heterocycles, primarily due to their natural occurrence and biological significance.

The systematic study of pyrimidines began in earnest during 1884 when Pinner conducted groundbreaking research that established the fundamental principles of pyrimidine chemistry. Pinner's contributions were revolutionary, as he successfully synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines, thereby establishing one of the first reliable synthetic pathways for these compounds. The nomenclature itself reflects Pinner's scientific approach, as he coined the term "pyrimidine" by combining the words "pyridine" and "amidine" due to the structural similarities these compounds shared with those established chemical entities.

The progression from initial discovery to practical synthesis took considerable time, with the first laboratory synthesis of a pyrimidine not achieved until 1879 when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. This synthesis represented a crucial milestone in heterocyclic chemistry, demonstrating that complex nitrogen-containing ring systems could be constructed through controlled chemical reactions. The parent pyrimidine compound itself was not prepared until 1900, when Gabriel and Colman successfully achieved its synthesis by converting barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The development of pyrimidine chemistry during this period was characterized by incremental advances in synthetic methodology and structural understanding. Researchers recognized that pyrimidines are six-membered heterocyclic ring compounds composed of nitrogen and carbon atoms, with nitrogen atoms positioned at the 1 and 3 positions of the ring. This structural arrangement distinguishes pyrimidines from other diazines such as pyrazine and pyridazine, which have different nitrogen positioning patterns.

Significance of Hydroxypyrimidine Derivatives

Hydroxypyrimidine derivatives occupy a position of exceptional importance within the broader category of pyrimidine compounds due to their extensive biological activity and synthetic versatility. These compounds serve as fundamental building blocks in numerous natural systems, appearing throughout nature in various forms ranging from antibiotics to vitamins and complex carbohydrate structures. The hydroxyl functionality introduces unique chemical properties that enhance the compounds' reactivity and biological compatibility, making them valuable targets for pharmaceutical and agricultural applications.

The biological significance of hydroxypyrimidine derivatives extends to their role as nucleotide components, where they form essential parts of deoxyribonucleic acid and ribonucleic acid structures. Cytosine, thymine, and uracil represent the most commonly recognized pyrimidines in biological systems, each containing hydroxyl or related functional groups that enable specific hydrogen bonding patterns crucial for genetic information storage and transfer. This biological prevalence has driven extensive research into synthetic hydroxypyrimidine derivatives as potential therapeutic agents and biochemical tools.

Contemporary research has revealed that hydroxypyrimidine derivatives demonstrate remarkable therapeutic potential across multiple disease categories. Studies have shown these compounds exhibit anti-inflammatory properties, with researchers like Somakala and colleagues synthesizing various analogs to explore structure-activity relationships. The anti-inflammatory activity appears to be related to the hydroxyl group's ability to interact with specific biological targets, though the exact mechanisms continue to be investigated through comprehensive biochemical studies.

Pharmaceutical development has particularly benefited from hydroxypyrimidine derivative research, with these compounds serving as key intermediates in synthesizing drugs targeting neurological disorders. The unique structural features of hydroxypyrimidine derivatives allow for precise molecular modifications that can enhance drug efficacy while potentially reducing adverse effects. Research groups have systematically explored how different substitution patterns around the pyrimidine ring influence biological activity, leading to the development of more effective therapeutic agents.

Agricultural applications represent another significant area where hydroxypyrimidine derivatives have demonstrated considerable value. These compounds are utilized in formulating herbicides and fungicides, providing effective crop protection solutions while maintaining environmental compatibility. The selective biological activity of hydroxypyrimidine derivatives allows for targeted action against agricultural pests and diseases without significantly impacting beneficial organisms in the ecosystem.

Research Evolution of Ethyl 6-Hydroxypyrimidine-4-Carboxylate

The research evolution of this compound reflects the broader advancement in heterocyclic chemistry and its applications across multiple scientific disciplines. This compound, identified by Chemical Abstracts Service number 223788-14-5, has emerged as a significant research target due to its unique combination of functional groups that provide exceptional synthetic versatility. The compound's development represents the convergence of traditional pyrimidine chemistry with modern synthetic methodology, resulting in a molecule that serves multiple research purposes.

Early research into this compound focused primarily on establishing reliable synthetic pathways and characterizing its fundamental chemical properties. The compound's molecular structure, featuring both hydroxyl and ester functionalities attached to the pyrimidine ring, presents unique challenges and opportunities for chemical manipulation. Researchers discovered that the compound exhibits a density of 1.33 grams per cubic centimeter and demonstrates specific spectroscopic properties that enable accurate identification and quantification in complex mixtures.

Pharmaceutical development research has identified this compound as a valuable intermediate in synthesizing drugs targeting neurological disorders. The compound's structural features allow for systematic modification of drug properties, enabling researchers to enhance therapeutic efficacy while potentially reducing unwanted side effects. Clinical research groups have explored how the ester functionality can be modified to control drug release rates and tissue distribution patterns, leading to more effective therapeutic formulations.

Agricultural chemistry research has revealed that this compound demonstrates significant potential in developing targeted crop protection products. The compound's ability to inhibit specific biological pathways makes it valuable for creating herbicides and fungicides that selectively target agricultural pests while preserving beneficial organisms. Research teams have systematically investigated how structural modifications influence the compound's biological selectivity and environmental persistence.

Biochemical research applications have established this compound as an important tool for studying enzyme activity and metabolic pathways. The compound serves as a biochemical probe that enables researchers to investigate complex biological systems and identify potential therapeutic targets. Studies have demonstrated that the compound can be used to monitor specific enzymatic reactions and track metabolic flux through pyrimidine-related pathways.

Material science research has explored incorporating this compound into polymer systems and coating formulations. The compound's unique chemical properties can enhance material performance characteristics such as durability and resistance to degradation. Research groups have investigated how the pyrimidine ring system contributes to improved material properties and how the ester functionality can be utilized to create cross-linked polymer networks.

Propriétés

IUPAC Name |

ethyl 6-oxo-1H-pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-6(10)9-4-8-5/h3-4H,2H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEDWQDJPRDEBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597435 | |

| Record name | Ethyl 6-oxo-3,6-dihydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223788-14-5 | |

| Record name | Ethyl 1,6-dihydro-6-oxo-4-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223788-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-oxo-3,6-dihydropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Condensation and Cyclization of Ethyl Acetoacetate with Urea

The most common and classical preparation method involves a condensation reaction between ethyl acetoacetate and urea under acidic conditions, followed by cyclization to form the pyrimidine ring.

Step 1: Condensation

Ethyl acetoacetate reacts with urea in the presence of an acid catalyst. This step forms an intermediate that sets the stage for ring closure.Step 2: Cyclization

The intermediate undergoes intramolecular cyclization to form the pyrimidine ring, yielding ethyl 6-hydroxypyrimidine-4-carboxylate.

This method is favored due to the availability of starting materials and relatively mild reaction conditions. The acidic environment promotes both condensation and cyclization efficiently.

| Parameter | Details |

|---|---|

| Starting materials | Ethyl acetoacetate, Urea |

| Catalyst | Acidic conditions (e.g., HCl) |

| Reaction type | Condensation and cyclization |

| Advantages | Simple, cost-effective, mild |

| Applications | Medicinal chemistry intermediates |

This method is widely referenced for the synthesis of 6-hydroxypyrimidine derivatives and is considered a foundational approach.

Enamination and Cyclization Using α-Fluoropropionates and Formamide

A more specialized synthetic route involves the enamination of α-fluoropropionates (such as ethyl α-fluoropropionoacetate) with ammonia gas, followed by cyclization with formamide under basic conditions.

Step 1: Enamination

α-Fluoropropionates are treated with ammonia gas in methanol or ethanol solvent at temperatures below 50°C to form enaminated intermediates.Step 2: Cyclization

The enaminated product is cyclized with formamide in the presence of sodium methoxide or sodium ethoxide, yielding 6-ethyl-4-hydroxypyrimidine derivatives structurally related to this compound.

This method is notable for its mild reaction conditions, use of inexpensive reagents, and suitability for industrial-scale production.

| Parameter | Details |

|---|---|

| Starting materials | Ethyl α-fluoropropionoacetate, Ammonia gas, Formamide |

| Base | Sodium methoxide or sodium ethoxide |

| Solvent | Methanol, Ethanol, or mixtures |

| Temperature | Below 50°C |

| Reaction time | 10–24 hours |

| Advantages | Mild, industrially scalable |

This approach is documented in patent literature emphasizing its efficiency and mild conditions for preparing hydroxypyrimidine intermediates.

Functionalization via Acylation of Amino-Substituted Pyrimidine Derivatives

This compound can serve as a precursor for further functionalization. Amino-substituted derivatives of this compound have been acylated with various aryl carbonyl chlorides in the presence of triethylamine and dichloromethane.

Procedure :

The amino-substituted this compound is dissolved in dichloromethane, cooled to 0–5°C, and treated with triethylamine. Aryl carbonyl chlorides are then added, and the mixture is stirred at room temperature for several hours.Workup :

After reaction completion, the mixture is washed with ammonium chloride solution and water, dried, and purified by column chromatography.

This method is valuable for synthesizing derivatives with diverse substituents at the 2-position, expanding the compound's utility in drug discovery.

| Parameter | Details |

|---|---|

| Starting materials | Amino-substituted this compound, Aryl carbonyl chlorides |

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Temperature | 0–5°C initially, then room temp |

| Reaction time | 5–8 hours |

| Purification | Silica gel column chromatography |

This acylation method enables the synthesis of a variety of benzoyloxy and benzamido derivatives, which have been characterized by IR, NMR, and mass spectrometry.

Alternative Routes and Related Pyrimidine Syntheses

Additional synthetic strategies for related 4-hydroxypyrimidine compounds involve cyclization of non-cyclic 3-amino-2-unsaturated carboxylates and carboxylic acids, as described in patent literature. These methods provide a general approach to 4-hydroxypyrimidines, which can be adapted to synthesize this compound analogs.

The process involves condensation and cyclization steps under controlled conditions to yield the pyrimidine ring.

Such methods are useful for producing pharmaceutical intermediates and have been extensively documented in heterocyclic chemistry reviews.

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 6-hydroxypyrimidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in different dihydropyrimidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups such as hydroxyl, amino, or thiol groups.

Applications De Recherche Scientifique

Ethyl 6-hydroxypyrimidine-4-carboxylate is a versatile compound with significant applications in pharmaceutical development, agricultural chemicals, biochemical research, and material science .

Scientific Research Applications

Pharmaceutical Development: this compound serves as a key intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders . Its unique structure allows for modifying drug properties, enhancing efficacy, and reducing side effects . It can also be used to provide medicaments . Novel compounds with a 5-hydroxypyrimidine-4-carboxamide structure have superior EPO production-enhancing activity and are effective for treating diseases caused by decreased EPO .

Agricultural Chemicals: It is used in formulating agrochemicals, including herbicides and fungicides . The compound's ability to inhibit specific biological pathways makes it valuable for developing targeted crop protection products .

Biochemical Research: Researchers utilize this compound in studies related to enzyme inhibition and metabolic pathways . Its role as a biochemical probe aids in understanding complex biological systems, which is crucial for drug discovery .

Mécanisme D'action

The mechanism of action of ethyl 6-oxo-3,6-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in nucleic acid synthesis, thereby exhibiting antimicrobial properties . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

Key structural analogues differ in substituents at positions 2, 4, 5, and 6 of the pyrimidine ring, leading to variations in molecular weight, solubility, and reactivity.

Table 1: Structural and Physicochemical Comparison

Table 2: Comparative Bioactivity Data

Activité Biologique

Ethyl 6-hydroxypyrimidine-4-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with hydroxyl and ethoxy groups, which contributes to its reactivity and biological activity. The molecular formula is with a molar mass of 174.18 g/mol.

Biological Activities

The compound has been investigated for various biological activities, including:

- Antimicrobial Properties : this compound exhibits notable antimicrobial effects against a range of pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Research has demonstrated that derivatives of this compound possess significant cytotoxic effects on various cancer cell lines. For instance, compounds derived from this scaffold have shown IC50 values as low as 14.0 μM against human leukemia cells (K562) and 15.0 μM against CEM cells . The mechanism involves inducing apoptosis in cancer cells, which is critical for therapeutic efficacy.

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in nucleic acid synthesis, contributing to its antimicrobial and anticancer properties. The inhibition of these enzymes disrupts essential metabolic pathways in pathogens and cancer cells .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : It inhibits enzymes critical for DNA and RNA synthesis, thus preventing cell proliferation in both bacterial and cancerous cells.

- Structural Modifications : The presence of hydroxyl and ethoxy groups allows for modifications that can enhance the compound's affinity for target enzymes or receptors, leading to improved potency and selectivity .

Case Studies

- Anticancer Studies :

-

Antimicrobial Efficacy :

- Research highlighted the antimicrobial potential of this compound against both Gram-positive and Gram-negative bacteria. The findings suggested that the compound could serve as a lead structure for developing new antibiotics.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| This compound | Yes | Yes | Unique substitution pattern enhances activity |

| Ethyl 6-methyl-2-oxo-4-phenyl-tetrahydropyrimidine | Moderate | Limited | Different substituents lead to distinct properties |

| 2-Thioxopyrimidines | Variable | Yes | Contains sulfur; different reactivity |

Q & A

Q. What are the common synthetic routes for Ethyl 6-hydroxypyrimidine-4-carboxylate, and how can reaction conditions be optimized?

this compound is synthesized via multi-step organic reactions, often involving nucleophilic substitution or condensation of pyrimidine precursors. For example, hydroxylation at the 6-position can be achieved using oxidizing agents like H₂O₂ under controlled acidic conditions, while esterification at the 4-position typically employs ethyl chloroformate in anhydrous solvents. Reaction optimization requires precise control of temperature (e.g., 0–5°C for sensitive intermediates), solvent polarity (e.g., DMF for polar intermediates), and stoichiometric ratios of reagents. Yield improvements (up to 70–85%) are achieved by iterative purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are they interpreted?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are critical for structural validation. For instance:

- ¹H NMR : The hydroxyl proton at C6 appears as a broad singlet (~δ 10–12 ppm), while the ethyl ester group (C4) shows a quartet at δ 4.2–4.4 ppm (CH₂) and a triplet at δ 1.2–1.4 ppm (CH₃).

- IR : Stretching frequencies at ~3200–3400 cm⁻¹ (O–H), 1700–1750 cm⁻¹ (C=O ester), and 1650 cm⁻¹ (C=N pyrimidine) confirm functional groups. High-resolution mass spectrometry (HRMS) further validates molecular weight (±1 ppm accuracy) .

Advanced Research Questions

Q. How can computational chemistry methods be applied to study the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure, revealing:

- HOMO-LUMO gaps : Predict reactivity (e.g., nucleophilic attack at electron-deficient C2/C4 positions).

- Electrostatic potential maps : Highlight regions of negative charge (hydroxyl and ester oxygens) for hydrogen bonding. Molecular docking simulations (AutoDock Vina) assess interactions with biological targets, such as enzymes or DNA, by analyzing binding affinities (ΔG values) and steric complementarity .

Q. What strategies are employed to resolve contradictory biological activity data across different studies involving this compound?

Discrepancies in bioactivity (e.g., antioxidant vs. antimicrobial potency) are addressed through:

- Dose-response standardization : IC₅₀/EC₅₀ values must be normalized to cell line viability assays (e.g., MTT) under consistent conditions (pH, temperature).

- Metabolite profiling : LC-MS/MS identifies degradation products or active metabolites that may alter observed effects.

- Structural analogs : Comparative SAR studies (e.g., replacing the hydroxyl group with methoxy or amino substituents) isolate functional group contributions .

Q. How do crystallographic techniques like X-ray diffraction enhance structural analysis of derivatives?

Single-crystal X-ray diffraction (SHELX suite) resolves bond angles, torsion angles, and intermolecular interactions (e.g., π-π stacking in pyrimidine rings). For example:

Q. What mechanistic insights guide the design of this compound-based inhibitors for kinase targets?

Structure-activity relationship (SAR) studies focus on:

- Hydrophobic substituents : Cyclobutyl or thiophene groups at C6 enhance binding to ATP pockets (e.g., EGFR kinase).

- Electron-withdrawing groups : Chloro or trifluoromethyl at C2 increase inhibitory potency by stabilizing charge-transfer interactions. Kinetic assays (e.g., fluorescence polarization) quantify inhibition constants (Kᵢ) and mode of action (competitive/non-competitive) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.